

application of eCLIP for mapping transcription factor binding sites

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Mapping Transcription Factor Binding Sites on RNA using eCLIP

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While transcription factors are canonically known for their role in binding DNA to regulate gene expression, a growing body of evidence reveals that many of these proteins also interact directly with RNA. These interactions can play crucial roles in post-transcriptional gene regulation, including the control of RNA splicing, stability, and translation. Enhanced Crosslinking and Immunoprecipitation (eCLIP) is a powerful, high-throughput sequencing technique that enables the precise mapping of these RNA-protein interactions at single-nucleotide resolution. This document provides detailed application notes and protocols for utilizing eCLIP to identify the RNA binding sites of transcription factors.

The eCLIP methodology offers significant improvements over previous CLIP-based techniques by enhancing the efficiency of library preparation and incorporating a size-matched input (SMI) control to reduce background noise and improve the specificity of binding site identification.[1] This makes eCLIP a robust and reliable method for exploring the non-canonical RNA-binding functions of transcription factors, opening new avenues for understanding gene regulation and for the development of novel therapeutic strategies.



Principle of eCLIP

The eCLIP protocol begins with the in vivo crosslinking of proteins to their target RNAs using ultraviolet (UV) light. Following cell lysis and partial RNA fragmentation, the transcription factor of interest is immunoprecipitated along with its covalently bound RNA fragments. A key innovation of eCLIP is the ligation of a 3' RNA adapter to the immunoprecipitated RNA, which contains a unique molecular identifier (UMI) to account for PCR duplicates. After reverse transcription, which often terminates at the crosslink site, a 3' single-stranded DNA adapter is ligated to the cDNA. The resulting library is then amplified and subjected to high-throughput sequencing. The inclusion of a size-matched input control, which omits the immunoprecipitation step, allows for the statistical differentiation of true binding sites from background noise.

Applications in Transcription Factor Research

The application of eCLIP to study transcription factors that bind RNA can provide valuable insights into their regulatory functions beyond transcription initiation. Key applications include:

- Identification of Novel RNA Targets: Discovering the full repertoire of RNAs that a transcription factor interacts with, including mRNAs, non-coding RNAs, and viral RNAs.
- Elucidation of Post-Transcriptional Regulatory Networks: Understanding how transcription factors contribute to the regulation of RNA processing events such as alternative splicing, polyadenylation, and mRNA stability.
- Functional Characterization of RNA-Binding Domains: Mapping the specific RNA binding sites of a transcription factor can help to characterize its RNA-binding domains and motifs.
- Drug Discovery and Development: Identifying transcription factor-RNA interactions that are critical for disease processes can provide novel targets for therapeutic intervention.

Experimental Protocols

This section provides a detailed protocol for performing eCLIP to map the RNA binding sites of a transcription factor of interest. The protocol is adapted from the enhanced CLIP (eCLIP) and the revised iCLIP-1.5 protocols, the latter of which has been successfully used to map the RNA binding sites of the transcription factor SP1.[2][3]



Part 1: In Vivo Crosslinking and Cell Lysis

- Cell Culture: Grow cells of interest to ~80% confluency in appropriate culture conditions.
- UV Crosslinking:
 - Aspirate the culture medium and wash the cells once with ice-cold PBS.
 - Aspirate the PBS and place the culture plates on a bed of ice.
 - Irradiate the cells with 254 nm UV light at 400 mJ/cm².
 - Harvest the crosslinked cells by scraping into ice-cold PBS and pellet by centrifugation.
 The cell pellet can be stored at -80°C.
- Cell Lysis:
 - Resuspend the cell pellet in iCLIP lysis buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors).
 - Incubate on ice for 10 minutes.
 - Partially digest the RNA by adding RNase I to the lysate and incubating at 37°C for a
 predetermined optimal time (typically 3-5 minutes). The optimal RNase concentration and
 incubation time should be empirically determined for each cell type and transcription
 factor.
 - Stop the RNase digestion by adding RNase inhibitors.
 - Clear the lysate by centrifugation at 4°C.

Part 2: Immunoprecipitation

- Antibody-Bead Conjugation:
 - Couple a validated antibody specific to the transcription factor of interest to protein G magnetic beads.



- · Immunoprecipitation:
 - Add the antibody-conjugated beads to the cleared cell lysate and rotate overnight at 4°C.
 - A small aliquot of the lysate should be saved as the size-matched input (SMI) control.
- Washing:
 - Wash the beads stringently to remove non-specifically bound proteins and RNA. A typical
 wash series includes a high-salt buffer wash followed by washes with the iCLIP lysis
 buffer.

Part 3: Library Preparation

- 3' RNA Adapter Ligation:
 - On the beads, dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).
 - Ligate the barcoded 3' RNA adapter to the dephosphorylated RNA ends using T4 RNA Ligase.
- 5' End Labeling and Protein-RNA Complex Isolation:
 - Label the 5' ends of the RNA with ³²P-ATP using T4 PNK (optional, for visualization).
 - Elute the protein-RNA complexes from the beads.
 - Run the eluate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
 - Visualize the protein-RNA complexes by autoradiography (if radiolabeled) or Western blotting.
 - Excise the membrane region corresponding to the size of the transcription factor-RNA complex.
- RNA Isolation:
 - Isolate the RNA from the membrane slice by digesting the protein with Proteinase K.



• Reverse Transcription:

- Perform reverse transcription using a primer complementary to the 3' RNA adapter. The reverse transcriptase will often terminate one nucleotide before the crosslinked amino acid.
- 3' ssDNA Adapter Ligation:
 - After reverse transcription, ligate a single-stranded DNA adapter to the 3' end of the cDNA.
 This adapter contains a unique molecular identifier (UMI).
- · PCR Amplification:
 - Amplify the cDNA library using primers that anneal to the adapter sequences. The number of PCR cycles should be minimized to avoid amplification bias.
- Sequencing:
 - Sequence the prepared library on a high-throughput sequencing platform.

Data Presentation

Quantitative data from eCLIP experiments are crucial for assessing the quality of the experiment and for the confident identification of binding sites. The following tables provide a template for summarizing key metrics from an eCLIP experiment targeting a transcription factor.

Table 1: Sequencing and Read Alignment Statistics



SMI Rep 2

Sample ID	Total Reads	Uniquely Mapped Reads (%)	PCR Duplication Rate (%)	Usable Reads (Post- deduplication)
TF eCLIP Rep 1				
TF eCLIP Rep 2	_			
SMI Rep 1	- -			

Table 2: Binding Site Identification and Annotation

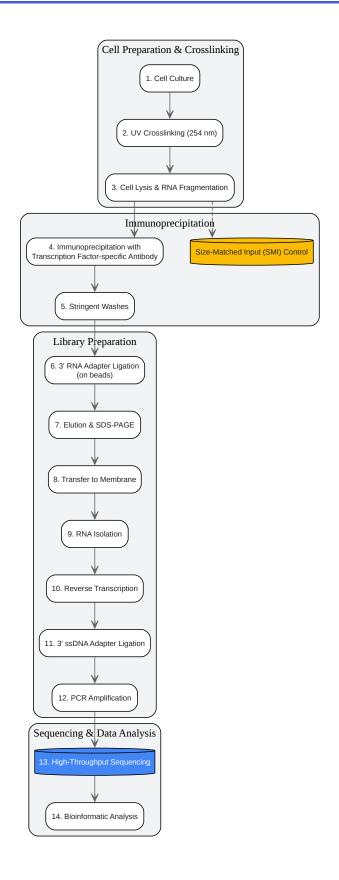
Sample ID	Number of Significa nt Peaks	Number of Peaks in 3' UTRs	Number of Peaks in 5' UTRs	Number of Peaks in Coding Regions	Number of Peaks in Introns	Number of Peaks in ncRNAs
TF eCLIP Rep 1						
TF eCLIP Rep 2	_					

Table 3: Motif Enrichment Analysis

Motif	Enrichment Score	Percentage of	Consensus
Motif	(p-value)	Peaks with Motif	Sequence

Mandatory Visualization eCLIP Experimental Workflow



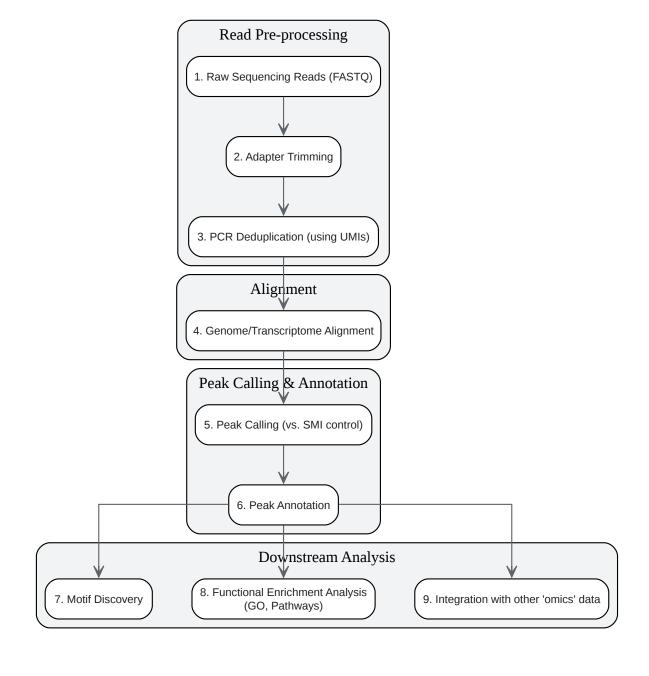


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Caption: Workflow of the eCLIP experiment for mapping transcription factor binding sites on RNA.

eCLIP Bioinformatic Analysis Workflow





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